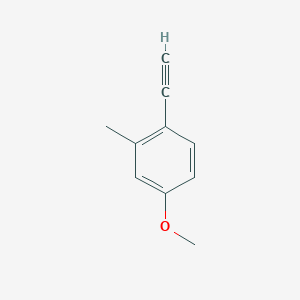

1-Ethynyl-4-methoxy-2-methylbenzene

描述

Significance of Arylalkynes in Modern Organic Synthesis and Materials Science

Arylalkynes are highly valued as building blocks in a multitude of chemical transformations. Their terminal alkyne functionality is a key participant in a variety of coupling reactions, most notably the Sonogashira coupling, which forges carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org

Beyond their role as synthetic intermediates, arylalkynes are crucial monomers in the production of advanced polymers. The polymerization of substituted phenylacetylenes can lead to materials with interesting electronic and photophysical properties, finding applications in areas such as organic electronics and sensor technology. The rigid, conjugated backbone of these polymers facilitates charge transport, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Contextualizing 1-Ethynyl-4-methoxy-2-methylbenzene within Substituted Phenylacetylene (B144264) Chemistry

This compound, with the chemical formula C₁₀H₁₀O, is a solid compound at room temperature, melting between 30-34 °C. sigmaaldrich.com Its structure features a benzene (B151609) ring substituted with an ethynyl (B1212043) group, a methoxy (B1213986) group, and a methyl group. This specific arrangement of substituents imparts a unique set of properties and reactivity to the molecule.

The synthesis of this compound can be achieved through various methods, with the Sonogashira coupling being a prominent route. This typically involves the reaction of a halogenated precursor, such as 2-bromo-5-methoxytoluene, with a source of the ethynyl group, like ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper(I) co-catalyst. gelest.com

The presence of the electron-donating methoxy and methyl groups on the aromatic ring influences the electronic properties of the ethynyl group, which in turn affects its reactivity in subsequent chemical transformations. For instance, this compound serves as a key intermediate in the synthesis of more complex molecules, such as 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine. sigmaaldrich.com It is also a precursor for the formation of triazolyl and triazole derivatives, which are of interest for their electronic properties. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 74331-69-4 |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol |

| Physical Form | Solid |

| Melting Point | 30-34 °C |

| Synonyms | 4-Ethynyl-3-methylphenyl methyl ether, Benzene, 1-Ethynyl-4-Methoxy-2-Methyl- |

This table is interactive. Click on the headers to sort the data.

Advanced Research Trajectories and Challenges in Ethynyl-Substituted Aromatic Systems

The development of new applications for ethynyl-substituted aromatic systems is an active area of research. One key challenge lies in controlling the regioselectivity of their reactions. The substitution pattern on the aromatic ring can direct incoming reagents to specific positions, and understanding and predicting this selectivity is crucial for efficient synthesis. For example, in the case of disubstituted aryl halides, the position of the incoming alkyne in a Sonogashira coupling is determined by the relative reactivity of the halide leaving groups. libretexts.org

Furthermore, the creation of novel materials from ethynylbenzene derivatives is a major research focus. Scientists are exploring the synthesis of copper coordination polymers and graphitic carbon materials from precursors like this compound. cymitquimica.com These materials have potential applications in areas such as gas adsorption and as additives to protect plastics from UV degradation. cymitquimica.com The ability to tune the properties of these materials by modifying the substituents on the starting arylalkyne monomer is a powerful aspect of this research.

Another frontier is the development of more efficient and sustainable catalytic systems for the transformation of arylalkynes. This includes the use of alternative metal catalysts to the traditional palladium systems and the development of reactions that can be carried out under milder conditions. wikipedia.org

Structure

3D Structure

属性

IUPAC Name |

1-ethynyl-4-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-4-9-5-6-10(11-3)7-8(9)2/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETBNYUYILAKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584120 | |

| Record name | 1-Ethynyl-4-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74331-69-4 | |

| Record name | 1-Ethynyl-4-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-4-methoxy-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformation Pathways of 1 Ethynyl 4 Methoxy 2 Methylbenzene

Cycloaddition Reactions

As a terminal alkyne, 1-Ethynyl-4-methoxy-2-methylbenzene is an active participant in various cycloaddition reactions. The electron-rich nature of the substituted benzene (B151609) ring and the high reactivity of the ethynyl (B1212043) group govern its chemical behavior, allowing it to form a range of heterocyclic and carbocyclic products.

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne is a cornerstone of click chemistry, valued for its reliability and specificity. The copper-catalyzed variant of this reaction provides exclusive formation of the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov

This compound readily undergoes the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with various organic azides to yield 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high efficiency and broad functional group tolerance. organic-chemistry.org The active catalyst is the Cu(I) ion, which can be generated in situ from Cu(II) salts (like CuSO₄) with a reducing agent such as sodium ascorbate, or from Cu(I) salts (like CuI or CuBr). organic-chemistry.orgcsic.es

The reaction proceeds under mild conditions, often at room temperature, and is compatible with a wide range of solvents, including aqueous mixtures. nih.govorganic-chemistry.org The presence of the electron-donating methoxy (B1213986) and methyl groups on the benzene ring influences the electronic properties of the alkyne, though CuAAC reactions are generally robust for a wide variety of terminal alkynes, including both aromatic and aliphatic types. csic.esnih.gov Ligands, such as tris(benzyltriazolyl)methyl amine (TBTA), can be employed to stabilize the Cu(I) oxidation state and accelerate the reaction, which is particularly useful in bioconjugation applications. nih.gov

Table 1: Overview of CuAAC Reaction with this compound

| Reactants | Catalyst System | Product Type | Key Features |

|---|

The mechanism of the CuAAC reaction is significantly different from the uncatalyzed thermal cycloaddition. nih.gov It involves the formation of a copper(I) acetylide intermediate from this compound. nih.gov DFT calculations and experimental studies support a multi-step catalytic cycle. nih.govorganic-chemistry.org

The currently accepted mechanism involves the following key steps:

Formation of Copper Acetylide: The terminal alkyne reacts with a Cu(I) species to form a copper acetylide. Depending on the reaction conditions and ligands, these can be mononuclear or polynuclear copper complexes. nih.govcsic.es

Coordination of the Azide: The organic azide coordinates to the copper center of the acetylide complex.

Cyclization: An unusual six-membered copper metallacycle is formed. organic-chemistry.org

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-triazole bond, delivering the final 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst for the next cycle. organic-chemistry.org

This catalytic pathway dramatically lowers the activation energy compared to the uncatalyzed reaction, resulting in a rate acceleration of up to 10⁸. organic-chemistry.org

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) derivative. While the ethynyl group of this compound can act as a dienophile, its reactivity in uncatalyzed [4+2] cycloadditions is typically lower than that of electron-deficient alkynes. The reaction involves the interaction of the diene's Highest Occupied Molecular Orbital (HOMO) with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). nih.gov To enhance reactivity, the reaction often requires elevated temperatures or the use of Lewis acid catalysts. The reaction of an alkyne dienophile with a diene results in a cycloadduct containing a 1,4-cyclohexadiene (B1204751) ring system.

This compound can participate in formal [2+2] cycloadditions with highly reactive, electron-deficient olefins like tetracyanoethylene (B109619) (TCNE). This reaction does not typically yield a stable cyclobutene (B1205218) ring. Instead, it proceeds through a [2+2] cycloaddition followed by a rapid retro-electrocyclization (ring-opening) of the initial cycloadduct. researchgate.netacs.org This sequence affords highly conjugated 1,1,4,4-tetracyanobutadienyl (TCBD) derivatives. researchgate.net These TCBD-functionalized aromatics are of interest as intramolecular charge-transfer chromophores with potential applications in materials science due to their redox and optical properties. researchgate.net

Table 2: Formal [2+2] Cycloaddition with TCNE

| Reactants | Intermediate | Final Product | Significance |

|---|

The reaction of this compound with diazo compounds represents another pathway for cycloaddition. Specifically, its reaction with 2-diazo-5,5-dimethylcyclohexanedione (also known as diazodimedone) has been reported to yield cycloadducts. sigmaaldrich.combiocompare.com This transformation is a type of 1,3-dipolar cycloaddition where the diazo compound acts as the 1,3-dipole. The reaction likely proceeds through a pyrazole (B372694) intermediate which may undergo further rearrangement or tautomerization depending on the reaction conditions.

Huisgen 1,3-Dipolar Cycloaddition for Triazole Formation (Click Chemistry)

Catalytic Transformations of this compound

The reactivity of the terminal alkyne this compound is characterized by a rich variety of catalytic transformations. These reactions, leveraging the electronic and steric properties of the molecule, provide pathways to a diverse range of more complex chemical structures. The presence of the electron-donating methoxy and methyl groups on the benzene ring influences the reactivity of the ethynyl group, making it a valuable substrate in several catalytic processes.

Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs (FLPs)

Frustrated Lewis Pairs (FLPs) have emerged as a significant metal-free approach for the activation of small molecules, including the semihydrogenation of alkynes to alkenes. Current time information in Bangalore, IN.researchgate.net This process is of great importance in the synthesis of fine chemicals and polymers where the selective formation of an alkene from an alkyne is a crucial step. Current time information in Bangalore, IN. The mechanism of FLP-catalyzed hydrogenation involves the heterolytic cleavage of dihydrogen by the sterically hindered Lewis acid and Lewis base, followed by the stepwise transfer of a proton and a hydride to the alkyne. Current time information in Bangalore, IN.

The efficiency and outcome of FLP-catalyzed semihydrogenation are significantly influenced by the electronic and steric properties of the alkyne substrate. Current time information in Bangalore, IN.nih.gov For an alkyne like this compound, the electron-donating nature of the methoxy and methyl substituents on the aromatic ring increases the electron density of the carbon-carbon triple bond. This enhanced electron density can affect the interaction of the alkyne with the Lewis acidic component of the FLP.

Structure-activity relationship studies in FLP-catalyzed hydrogenations have revealed important trends. Current time information in Bangalore, IN.nih.govnih.gov The rate and selectivity of the semihydrogenation are dependent on the specific FLP system used and the structure of the alkyne. For a given FLP, the steric bulk of the alkyne substrate is a key determinant of the reaction rate. Current time information in Bangalore, IN.mdpi.com Theoretical studies have shown a "volcano-shaped" trend where alkynes with either very small or very large steric hindrance exhibit lower reactivity compared to those with intermediate steric bulk. Current time information in Bangalore, IN.nih.govmdpi.com

Carboxylation of Terminal Alkynes (e.g., CO2 Fixation)

The direct carboxylation of terminal alkynes with carbon dioxide is a highly atom-economical method for the synthesis of propiolic acids. This transformation represents a valuable strategy for CO2 utilization in organic synthesis. Various catalytic systems, including those based on silver or copper, as well as metal-free approaches, have been developed for this purpose. encyclopedia.pubacs.orgrsc.org The reaction typically involves the deprotonation of the terminal alkyne to form an acetylide, which then acts as a nucleophile to attack CO2. researchgate.net

While there are no specific reports on the carboxylation of this compound, the general methodologies for the carboxylation of terminal aryl alkynes are applicable. For instance, the use of a silver N-heterocyclic carbene (NHC) complex has been shown to be an efficient catalyst for the carboxylation of a wide range of terminal alkynes under mild conditions. acs.org Similarly, copper-catalyzed systems and even base-mediated, catalyst-free methods under elevated temperature and pressure have been successfully employed for the synthesis of various propiolic acids. nih.govencyclopedia.pub Given the electron-rich nature of the aromatic ring in this compound, it is expected to be a suitable substrate for these carboxylation reactions.

Oxidative Coupling Reactions (e.g., Silver-Mediated)

The oxidative coupling of terminal alkynes, such as the Glaser or Hay coupling, is a fundamental reaction for the formation of symmetric 1,3-diynes. rsc.orgwikipedia.org These reactions are typically mediated by copper or silver salts in the presence of an oxidant, such as air or oxygen. rsc.orgwikipedia.org The mechanism is believed to involve the formation of a metal acetylide intermediate, which then undergoes oxidation and dimerization. rsc.orgscispace.com

Terminal aryl alkynes are common substrates for these coupling reactions. rsc.org While direct experimental data for the oxidative coupling of this compound is limited, related compounds like 4-methoxyphenylacetylene are known to undergo such transformations. However, it has been noted in the context of gold-catalyzed homodimerization that acetylenes substituted with the electron-rich p-methoxyphenyl group can lead to complex reaction mixtures, suggesting that side reactions may occur. nih.gov The successful oxidative coupling of this compound would yield the corresponding symmetric 1,4-bis(4-methoxy-2-methylphenyl)buta-1,3-diyne. Careful optimization of reaction conditions, including the choice of catalyst, base, and solvent, would be crucial to achieve a high yield of the desired diyne and minimize the formation of byproducts. rsc.orgresearchgate.net

| Reactant | Reaction Type | Typical Catalyst/Mediator | Expected Product |

|---|---|---|---|

| This compound | Glaser or Hay Coupling | Cu(I) or Ag(I) salts, Base, Oxidant (e.g., O2) | 1,4-Bis(4-methoxy-2-methylphenyl)buta-1,3-diyne |

Gold-Catalyzed Rearrangements of Electron-Deficient Alkynes

Gold catalysts, particularly cationic gold(I) complexes, are renowned for their ability to activate carbon-carbon triple bonds towards a wide range of nucleophilic attacks and rearrangements. nih.govacs.org While many gold-catalyzed rearrangements are documented for electron-deficient alkynes or enynes, the reactivity of electron-rich terminal aryl alkynes like this compound under gold catalysis also leads to interesting transformations, although typically not rearrangements in the classical sense for this substrate class.

Instead of rearrangements, gold catalysis with electron-rich terminal alkynes often involves addition reactions or cyclizations. nih.govacs.org For example, gold(I) catalysts can promote the addition of various nucleophiles, including alcohols, water, and amines, to the alkyne in a Markovnikov-selective manner. nih.gov Intramolecular reactions are also prevalent, where a nucleophilic group within the same molecule can add to the gold-activated alkyne, leading to the formation of heterocyclic compounds. acs.orgresearchgate.net

Derivatization at the Ethynyl Moiety

The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to a variety of addition reactions. These transformations provide a powerful means to introduce new functional groups and build molecular complexity.

Hydroazidation and Sulfonyl Radical Addition to Alkyne

Hydroazidation: The hydroazidation of terminal alkynes is a direct method for the synthesis of vinyl azides, which are versatile intermediates in organic synthesis. While specific studies on this compound are not prevalent, research on the hydroazidation of other terminal alkynes, particularly arylacetylenes, provides insight into its expected reactivity. One effective method involves the use of a silver azide (AgN₃) catalyst. organic-chemistry.orgnih.gov This catalyzed reaction typically proceeds with high efficiency, even at low catalyst loadings. organic-chemistry.orgnih.gov

Mechanistic investigations, supported by experimental and computational studies, suggest that the reaction can proceed through two potential pathways: a classical silver acetylide mechanism or a more favored concerted addition mechanism involving a six-membered transition state. organic-chemistry.orgnih.gov The concerted pathway is considered to be more energetically favorable. organic-chemistry.orgnih.gov The reaction is generally applicable to a wide range of terminal alkynes, including those with aryl and heteroaryl substituents, yielding the corresponding vinyl azides in good to excellent yields. organic-chemistry.org

Sulfonyl Radical Addition: The addition of sulfonyl radicals to the ethynyl group represents another important transformation pathway. Sulfonyl radicals can be generated from various precursors, such as sulfonyl hydrazides or sodium sulfinates, through methods like photocatalysis, electrocatalysis, or the use of oxidants. sioc-journal.cn The addition of these radicals to alkynes initiates a process that leads to the formation of highly functionalized vinyl sulfones. sioc-journal.cn

Table 1: Representative Reactions at the Ethynyl Moiety This table is a representation of expected reactions based on the general reactivity of terminal alkynes.

| Reaction | Reagents and Conditions | Expected Product |

|---|---|---|

| Hydroazidation | AgN₃ (catalyst), HN₃ | 1-(1-azidovinyl)-4-methoxy-2-methylbenzene |

| Sulfonyl Radical Addition | RSO₂Na, Oxidant | (E/Z)-1-(ethene-1,2-diylbis(sulfonyl))bis(4-methoxy-2-methylbenzene) derivatives |

Aromatic Ring Reactivity

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is significantly influenced by the electronic effects of the attached methoxy and methyl groups.

Influence of Methoxy and Methyl Substituents on Electrophilic Aromatic Substitution

Both the methoxy (-OCH₃) and methyl (-CH₃) groups are classified as activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. nih.govrsc.org This means they increase the rate of reaction compared to unsubstituted benzene and direct incoming electrophiles to the positions ortho and para to themselves.

The methoxy group is a strongly activating group. rsc.org It exerts a strong electron-donating resonance effect (+R) by pushing its lone pair of electrons into the aromatic ring. This increases the electron density at the ortho and para positions, making them more nucleophilic and thus more reactive towards electrophiles. nih.govrsc.orgtandfonline.com This resonance effect outweighs its electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. nih.gov The stabilization of the intermediate carbocation (arenium ion) is significantly enhanced by the participation of the oxygen's lone pair, which can form an additional resonance structure. organic-chemistry.orgrsc.org

The methyl group is a weakly activating group. rsc.org It donates electron density primarily through an inductive effect (+I), pushing the sigma electrons towards the ring. rsc.org Additionally, it contributes to the stabilization of the arenium ion intermediate through hyperconjugation. rsc.org

In this compound, the directing effects of these two groups are cooperative. The methoxy group at position 4 and the methyl group at position 2 will both direct incoming electrophiles to the positions ortho and para to them. The available positions for substitution on the ring are 3, 5, and 6.

Position 3 is ortho to the methyl group and meta to the methoxy group.

Position 5 is ortho to the methoxy group and meta to the methyl group.

Position 6 is para to the methyl group and ortho to the ethynyl group (which is a deactivating group).

Given that the methoxy group is a much stronger activating group than the methyl group, electrophilic substitution is most likely to occur at the position most activated by the methoxy group. organic-chemistry.org Therefore, substitution at position 5 (ortho to the strongly activating methoxy group) is expected to be the major product. Substitution at position 3 (ortho to the weakly activating methyl group) would be a minor product. Position 6 is sterically hindered by the adjacent methyl group and electronically deactivated by the ethynyl group.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| Methoxy (-OCH₃) | 4 | +R > -I | Strongly Activating | Ortho, Para |

| Methyl (-CH₃) | 2 | +I, Hyperconjugation | Weakly Activating | Ortho, Para |

| Ethynyl (-C≡CH) | 1 | -I | Deactivating | Meta |

Computational and Theoretical Investigations of 1 Ethynyl 4 Methoxy 2 Methylbenzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to study the physical properties of organic molecules. researchgate.net DFT methods, such as the popular B3LYP functional, are effective for calculating geometries and vibrational frequencies of organic compounds. researchgate.netresearchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.netresearchgate.net

For aromatic systems like 1-Ethynyl-4-methoxy-2-methylbenzene, DFT calculations can determine the energies of these orbitals and map their spatial distribution. In substituted benzenes, the HOMO is often distributed across the π-system of the aromatic ring and electron-donating substituents, while the LUMO may be localized on the ring or electron-accepting groups. bldpharm.com The methoxy (B1213986) group (-OCH₃) is an electron-donating group, while the ethynyl (B1212043) group (-C≡CH) can act as a weak electron-withdrawing group. The methyl group (-CH₃) is weakly electron-donating. DFT calculations would precisely model the interplay of these substituents on the electronic structure.

While specific DFT calculations for this compound are not extensively documented in the surveyed literature, the expected characteristics can be inferred from studies on related molecules. Increasing HOMO energy and decreasing LUMO energy can enhance stabilizing interactions. researchgate.net

Table 1: Representative Frontier Orbital Energies for Substituted Aromatic Compounds This table presents typical values for related compounds to illustrate the data obtained from DFT calculations; specific values for this compound require direct computation.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Substituted Benzene (B151609) Derivative | -5.0 to -6.5 | -1.0 to -2.5 | ~3.0 to 5.0 |

| Arylalkyne | -5.5 to -7.0 | -0.5 to -2.0 | ~4.0 to 6.0 |

The Molecular Electrostatic Potential (MEP) is a valuable tool derived from DFT calculations that maps the charge distribution of a molecule. uni-muenchen.de It helps predict sites for electrophilic and nucleophilic attack by visualizing electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. researchgate.net

For this compound, an MEP analysis would likely show negative potential around the oxygen atom of the methoxy group and across the π-system of the benzene ring and the ethynyl group, indicating these are likely sites for electrophilic attack. uni-muenchen.deresearchgate.net The acetylenic proton, in contrast, might exhibit a region of positive potential, making it susceptible to nucleophilic interaction or deprotonation. The distribution of these potentials is influenced by the combined electronic effects of the methyl, methoxy, and ethynyl substituents.

Conformational analysis is critical for understanding the three-dimensional structure and flexibility of a molecule. For this compound, key flexible points include the rotation of the methoxy group and the methyl group. A Potential Energy Surface (PES) scan, performed using DFT, systematically rotates specific dihedral angles to map the energy landscape and identify the most stable conformers (energy minima) and the barriers to rotation (transition states). researchgate.netnih.gov

In studies of similar molecules like substituted anilines and anisoles, DFT calculations have been used to determine the preferred orientation of substituents relative to the benzene ring. rsc.org For the methoxy group in this compound, a PES scan would reveal the rotational barrier and whether the methyl group of the ether lies in the plane of the benzene ring or perpendicular to it. The presence of the adjacent methyl group on the ring would introduce steric hindrance, influencing the conformational preference and energy barrier.

DFT calculations are highly effective for simulating vibrational spectra (Infrared and Raman). nih.govarxiv.org By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which yields the normal modes of vibration and their corresponding frequencies. acs.org These theoretical frequencies can be compared with experimental data to confirm structural assignments. nih.gov

For this compound, DFT would predict characteristic vibrational modes. Time-dependent DFT (TD-DFT) can further be used to simulate electronic spectra (UV-Vis), predicting the energies of electronic transitions, such as the π → π* transitions common in aromatic compounds. acs.org

Table 2: Expected Vibrational Modes and Approximate Frequencies for this compound This table lists functional groups and their typical experimental frequency ranges. DFT calculations provide precise theoretical values for the specific molecule.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| -C≡C-H (alkyne) | ≡C-H stretch | ~3300 |

| -C≡C- (alkyne) | C≡C stretch | ~2100-2140 |

| Aromatic Ring | =C-H stretch | ~3000-3100 |

| Aromatic Ring | C=C stretch | ~1450-1600 |

| Ar-O-CH₃ (ether) | C-O-C asymmetric stretch | ~1230-1275 |

| Ar-O-CH₃ (ether) | C-O-C symmetric stretch | ~1020-1075 |

| -CH₃ (methyl) | C-H stretch | ~2850-2960 |

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry and physical properties of molecular solids. In a molecule like this compound, both intramolecular and intermolecular NCIs are possible. These can include C-H/π interactions, where a C-H bond interacts with the electron-rich π-system of the benzene ring. acs.org

DFT methods, particularly those including dispersion corrections (e.g., ωB97XD), are employed to study these weak interactions. nih.gov Computational analysis can identify and quantify the strength of these interactions, which can influence crystal packing and conformational preferences. Another important type of interaction is the n → π* interaction, which involves electron delocalization from a lone pair (n) on an atom like oxygen into an antibonding π* orbital. nih.gov

Advanced Quantum Chemical Methods (e.g., CCSD(T), MP2, NBO Analysis)

For higher accuracy, especially in the calculation of interaction energies and electronic properties, methods beyond standard DFT are often used.

Møller-Plesset perturbation theory (MP2) and Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are high-level wave function-based methods. elsevierpure.comnih.gov CCSD(T) is often considered the "gold standard" in quantum chemistry for its high accuracy, particularly for non-covalent interactions, though it is computationally very demanding. acs.orggatech.edu Comparative studies on systems like the benzene dimer show that MP2 can sometimes overestimate attraction energies compared to the more accurate CCSD(T) method. elsevierpure.com These methods would provide benchmark-quality data on the dimerization energy or other interaction energies involving this compound.

Natural Bond Orbital (NBO) analysis is another powerful technique used to interpret the results of DFT or other calculations. NBO analysis examines the electron density to provide a picture of chemical bonding, lone pairs, and orbital interactions. It is particularly useful for quantifying charge transfer, hyperconjugation, and delocalization effects, such as the n → π* interactions mentioned earlier. nih.gov For this compound, NBO analysis could provide quantitative insight into the electron-donating and -withdrawing effects of the substituents by analyzing charge distribution and orbital interactions.

Mechanistic Elucidation of Reactions involving this compound (e.g., Cycloadditions, Catalytic Cycles)

The reactivity of this compound is largely dictated by the presence of the terminal alkyne functionality, which serves as a versatile handle for various organic transformations. Computational and theoretical investigations have been instrumental in elucidating the intricate mechanisms of these reactions, providing insights into transition states, reaction kinetics, and the influence of substituents on reactivity. The electron-donating methoxy group and the methyl group on the benzene ring can significantly influence the electronic properties of the ethynyl group, impacting the course of reactions such as cycloadditions and palladium-catalyzed coupling reactions.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The ethynyl group of this compound can participate as a dienophile or a dipolarophile in various cycloaddition reactions.

A notable example is the titanium-catalyzed [2+2+2] cyclotrimerization, which provides a route to substituted arenes. A 2024 study detailed the use of a mixed-valence Ti(II)/Ti(III) inverted sandwich compound as a highly regioselective catalyst for the cyclotrimerization of various alkynes, including this compound, to form 1,3,5-trisubstituted benzenes. nih.govacs.org

Kinetic and computational studies, specifically using Density Functional Theory (DFT), have shed light on the reaction mechanism. nih.govacs.org The proposed catalytic cycle commences with the oxidative coupling of two alkyne molecules, which has been identified as the rate-determining step. This is followed by a rapid [4+2] cycloaddition of a third alkyne molecule to a metallacyclopentadiene intermediate, leading to the formation of the arene product and regeneration of the active catalyst. nih.govacs.org

Computational analysis was crucial in explaining the high regioselectivity observed in this reaction. The preference for the formation of the 1,3,5-substituted benzene isomer over the 1,2,4-isomer is attributed to the thermodynamic stabilization of the former within the bimetallic titanium complex. nih.govacs.org

Table 1: Computational Data for the Ti-Catalyzed Cyclotrimerization of a Model Substrate

| Parameter | Value |

| Reaction Type | [2+2+2] Cyclotrimerization |

| Catalyst | Mixed-Valence Ti(II)/Ti(III) Inverted Sandwich Compound |

| Computational Method | DFT (M06L/def2-SVP) |

| Rate-Determining Step | Oxidative coupling of two alkynes |

| Key Intermediate | Metallacyclopentadiene |

| Final Cycloaddition Step | [4+2] |

| Energy Difference (1,3,5- vs. 1,2,4-isomer) | 7.5 kcal/mol |

| Data sourced from a computational study on a model alkyne substrate in a similar catalytic system. nih.govacs.org |

While specific computational studies on other types of cycloadditions involving this compound are limited, general principles of cycloaddition reactions can be applied. For instance, in [3+2] cycloadditions with azides (a form of "click chemistry"), the electron-rich nature of the alkyne in this compound would be expected to influence the regioselectivity of the resulting triazole formation.

Catalytic Cycles: The Sonogashira Coupling

The Sonogashira coupling is a widely employed cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and co-catalyzed by a copper salt. This compound is a suitable substrate for this reaction.

The palladium cycle is generally considered to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide.

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylenic group to the palladium complex.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The copper cycle facilitates the formation of the reactive copper acetylide species.

Computational studies on model systems, such as the reaction between phenylacetylene (B144264) and bromobenzene, have provided valuable insights into the energetics of the Sonogashira coupling. These studies suggest that the oxidative addition is often the rate-determining step. The presence of electron-donating groups on the phenylacetylene, such as the methoxy group in this compound, is known to influence the rate of the reaction, likely by affecting the electron density of the alkyne and its coordination to the metal centers.

Table 2: Generalized Mechanistic Steps of the Sonogashira Coupling

| Step | Description | Key Species |

| Pd Cycle: Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. | Pd(0) complex, Aryl halide, Pd(II) intermediate |

| Cu Cycle: Acetylide Formation | The terminal alkyne is deprotonated by a base and coordinates to the Cu(I) salt. | Alkyne, Base, Cu(I) salt, Copper acetylide |

| Pd Cycle: Transmetalation | The alkynyl group is transferred from the copper acetylide to the Pd(II) complex. | Pd(II) intermediate, Copper acetylide |

| Pd Cycle: Reductive Elimination | The coupled product is formed, and the Pd(0) catalyst is regenerated. | Coupled product, Pd(0) complex |

| This table represents a generalized mechanism for the Sonogashira coupling. |

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

While specific experimental data for 1-Ethynyl-4-methoxy-2-methylbenzene is not widely published, a detailed analysis can be made based on the known effects of the substituent groups (ethynyl, methoxy (B1213986), and methyl) on a benzene (B151609) ring.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons are influenced by their local electronic environment. The ethynyl (B1212043) proton (≡C-H) is expected to appear as a singlet in the range of δ 3.0-3.5 ppm. The aromatic region would display three distinct signals corresponding to the protons on the benzene ring. Due to the substitution pattern, these protons would exhibit characteristic splitting patterns (coupling constants, J) arising from spin-spin coupling with their neighbors. The methoxy group (-OCH₃) protons would present as a sharp singlet around δ 3.8 ppm, while the methyl group (-CH₃) protons would also be a singlet, typically appearing around δ 2.3 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Acetylenic H | 3.0 - 3.5 | Singlet (s) |

| Aromatic H | 6.7 - 7.4 | Doublet (d), Doublet of doublets (dd) |

| Methoxy H (-OCH₃) | ~3.8 | Singlet (s) |

| Methyl H (-CH₃) | ~2.3 | Singlet (s) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The two carbons of the ethynyl group are expected in the δ 80-90 ppm range. The six aromatic carbons will have distinct chemical shifts determined by the electronic effects of the substituents. The carbon attached to the electron-donating methoxy group will be shielded (shifted upfield), while the carbon attached to the ethynyl group will be deshielded (shifted downfield). The methoxy carbon itself typically appears around δ 55-60 ppm, and the methyl carbon around δ 20-25 ppm. uba.ar

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 110 - 160 |

| Aromatic C-H | 110 - 135 |

| Alkynyl C≡C | 80 - 90 |

| Methoxy -OCH₃ | 55 - 60 |

| Methyl -CH₃ | 20 - 25 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, weak band around 3300 cm⁻¹ corresponds to the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch would appear as a weak to medium band in the 2100-2140 cm⁻¹ region. Strong bands corresponding to the C-O-C stretching of the methoxy ether are expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). Aromatic C-H stretches appear above 3000 cm⁻¹, while aromatic C=C ring stretches are found in the 1500-1600 cm⁻¹ region. rsc.orgnih.gov

Raman spectroscopy would also detect these vibrations, often with different relative intensities. Notably, the symmetric C≡C triple bond stretch, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. nih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Acetylenic ≡C-H Stretch | ~3300 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Alkyl C-H Stretch | 2850 - 3000 | IR, Raman |

| C≡C Stretch | 2100 - 2140 | IR, Raman |

| Aromatic C=C Stretch | 1500 - 1600 | IR, Raman |

| Asymmetric C-O-C Stretch | ~1250 | IR |

| Symmetric C-O-C Stretch | ~1040 | IR |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀O), the exact molecular weight is 146.19 g/mol . sigmaaldrich.comnih.gov High-resolution mass spectrometry (HRMS) would confirm the molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. rsc.org

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak [M]⁺ at m/z = 146. Common fragmentation pathways would include the loss of a methyl radical (•CH₃) to form a fragment at m/z = 131, or the loss of a formyl radical (•CHO) or carbon monoxide (CO). Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts. uni.lu

Table 4: Predicted Mass Spectrometry Data

| Ion/Fragment | Predicted m/z | Notes |

| [M]⁺ | 146 | Molecular Ion |

| [M+H]⁺ | 147 | Protonated Molecule |

| [M+Na]⁺ | 169 | Sodium Adduct |

| [M-CH₃]⁺ | 131 | Loss of a methyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The chromophore in this compound is the substituted benzene ring. The ethynyl and methoxy groups are known to influence the electronic transitions. Compared to benzene, the extended conjugation provided by the ethynyl group and the electron-donating nature of the methoxy group are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. Typically, substituted benzenes of this type exhibit primary bands (π → π*) below 250 nm and secondary, fine-structured bands between 250 and 290 nm. nist.gov

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in a solid-state crystal. While no specific crystal structure for this compound has been found in the searched literature, the structure of the closely related compound 1-Ethynyl-4-methoxybenzene is available from the Cambridge Crystallographic Data Centre (CCDC). nih.gov A crystallographic study of the title compound would determine precise bond lengths, bond angles, and intermolecular interactions, such as π-stacking or hydrogen bonding, which govern the crystal packing. cymitquimica.com This information is invaluable for understanding its physical properties and solid-state reactivity.

Advanced Research Applications of 1 Ethynyl 4 Methoxy 2 Methylbenzene Derivatives

Role as Versatile Building Blocks in Complex Molecule Synthesis

The inherent reactivity of the ethynyl (B1212043) group, combined with the directing effects of the methoxy (B1213986) and methyl substituents on the benzene (B151609) ring, makes 1-ethynyl-4-methoxy-2-methylbenzene a valuable building block in the construction of intricate molecular architectures. Its utility spans the synthesis of key intermediates for pharmaceuticals and agrochemicals, as well as the formation of nitrogen-containing heterocyclic systems.

Precursors for Pharmaceutical and Agrochemical Intermediates

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it is a key reaction for derivatives of this compound. nih.gov This reaction is instrumental in the synthesis of complex organic molecules that are often the core of pharmaceutical and agrochemical compounds.

A notable application of this compound is in the preparation of 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine. sigmaaldrich.com This transformation highlights the utility of the Sonogashira coupling in linking the ethynyl group of the benzene derivative with a halogenated pyridine (B92270), a common scaffold in medicinal chemistry. The resulting product is a complex molecule that can serve as a precursor for various biologically active compounds. While specific details on the end products derived from this intermediate are not extensively published, the structural motif of an ethynyl-linked pyridine is found in a number of compounds with therapeutic potential.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Halogenated Pyridine | 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine | Sonogashira Coupling |

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Azaindoles)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The synthesis of these structures is a major focus of organic chemistry, and derivatives of this compound are potential precursors for such compounds.

Quinolines: The synthesis of quinolines can be achieved through various methods, including the rhodium-catalyzed [4+2] annulation of alkynes with anilines. rsc.org In this type of reaction, the alkyne, such as this compound, can react with a substituted aniline (B41778) to form the quinoline (B57606) core. The electron-donating methoxy and methyl groups on the benzene ring of the alkyne can influence the regioselectivity and efficiency of the cyclization reaction.

Azaindoles: Azaindoles, which are isomers of indole (B1671886) containing a nitrogen atom in the benzene ring, are another important class of heterocycles. Palladium-catalyzed synthesis is a common method for their preparation. sigmaaldrich.comrsc.org For instance, the reaction of a substituted aminopyridine with an alkyne derivative can lead to the formation of an azaindole. While direct examples using this compound are not prevalent in the literature, the reactivity of its ethynyl group makes it a suitable candidate for such cyclization reactions. The synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines under acidic conditions has been described, showcasing a potential pathway for similar derivatives. mdpi.com

| Heterocycle | Synthetic Method | Potential Precursors |

| Quinolines | Rhodium-catalyzed [4+2] annulation | This compound and anilines |

| Azaindoles | Palladium-catalyzed cyclization | This compound and aminopyridines |

Development of Functional Materials and Optoelectronic Devices

The conjugated system of this compound and its derivatives makes them attractive for the development of functional organic materials with interesting optical and electronic properties. These materials have potential applications in various fields, including polymer science and optoelectronics.

Incorporation into Polymer Architectures (e.g., Polyalkynes, Polydentate Phenyl Sulfonates)

The polymerization of acetylene (B1199291) derivatives can lead to the formation of polyalkynes, which are conjugated polymers with potential applications in electronics and materials science. While the direct polymerization of this compound is not widely reported, the presence of the ethynyl group allows for its incorporation into polymer chains through various polymerization techniques.

Furthermore, the synthesis of polydentate ligands is an area where derivatives of this compound could be utilized. Although specific examples for polydentate phenyl sulfonates are scarce, the general principle of using ethynyl-substituted aromatics to construct larger, multi-coordinating structures is well-established.

Charge-Transfer Chromophores and Redox-Active Systems

The electron-rich nature of the methoxy-methyl-substituted benzene ring in this compound makes it a good electron donor. When coupled with a suitable electron acceptor through the ethynyl bridge, it can form donor-π-acceptor (D-π-A) systems. These systems are known as charge-transfer chromophores and are of great interest due to their unique photophysical properties.

Research on ethynylated 2H-cyclohepta[b]furan-2-ones has shown that they can react with tetracyanoethylene (B109619), a strong electron acceptor, to form 1,1,4,4-tetracyanobutadienyl (TCBD) chromophores. These TCBD derivatives exhibit intramolecular charge-transfer interactions and redox activity. google.com Although this compound was not used in this specific study, the principles demonstrated are applicable to it and suggest its potential in creating similar redox-active and charge-transfer systems.

Potential in Organic Light Emitting Diodes (OLEDs) and Non-Linear Optics (NLOs)

The development of materials for organic light-emitting diodes (OLEDs) and non-linear optics (NLOs) is a rapidly growing field. The molecular structure of this compound derivatives, with their potential for extended conjugation and charge-transfer characteristics, makes them promising candidates for these applications.

OLEDs: In OLEDs, hole-transporting materials (HTMs) are crucial for efficient device performance. rsc.org The electron-donating nature of the methoxy-methyl-benzene moiety suggests that derivatives of this compound could function as or be incorporated into HTMs. Furthermore, by creating larger conjugated systems through reactions of the ethynyl group, it is possible to tune the emission color and efficiency of organic emitters. rsc.org

NLOs: Non-linear optical materials are capable of altering the properties of light that passes through them and have applications in technologies such as frequency conversion and optical switching. Molecules with large first hyperpolarizability (β) are sought after for second-order NLO applications. The D-π-A architecture, which can be constructed from this compound derivatives, is a common design strategy for achieving high β values. The study of the NLO properties of diaromatic stilbene, butadiene, and thiophene (B33073) derivatives provides a basis for understanding how molecular structure influences NLO activity. researchgate.net The measurement of NLO properties can be performed using techniques like Hyper-Rayleigh Scattering. sigmaaldrich.com

Ligand Development in Organometallic Chemistry and Catalysis

The development of novel ligands is a cornerstone of progress in organometallic chemistry and catalysis. The electronic and steric properties of ligands play a crucial role in determining the activity, selectivity, and stability of metal catalysts. Derivatives of this compound have been explored as precursors for the synthesis of specialized ligands, particularly for copper-catalyzed reactions.

Design of Ligands for Copper-Catalyzed Reactions

While this compound itself can act as a substrate in copper-catalyzed reactions, its derivatives have been investigated for their potential as ligands to modulate catalytic processes. The ethynyl group serves as a key functional handle for introducing phosphorus or nitrogen-based coordinating moieties.

One notable area of investigation involves the synthesis of chiral phosphine (B1218219) ligands. In a synthetic pathway aimed at creating novel chiral phosphines based on an oxa rsc.orghelicene scaffold, this compound was utilized in a reaction to form a phosphine adduct. unamur.be Although the primary focus of this research was the development of frustrated Lewis pairs, the synthesized phosphines have potential applications in asymmetric catalysis, a field where copper catalysis is prominent. unamur.be

Furthermore, this compound has been directly employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For instance, it has been used as a substrate with a copper-azide nanoparticle catalyst to produce 5-alkynyl-1,4-disubstituted triazoles. researchgate.netresearchgate.net In these reactions, the compound reacts with benzyl (B1604629) bromides and the copper-azide nanoparticle to form complex triazole structures. researchgate.net This reactivity highlights its compatibility and utility within copper-catalyzed systems, paving the way for the design of related structures that could act as ligands.

Table 1: Copper-Catalyzed Reactions Involving this compound

| Reactants | Catalyst | Product Type | Research Focus | Reference |

|---|---|---|---|---|

| This compound, Benzyl Bromides | Copper-Azide Nanoparticle | 5-Alkynyl-1,4-disubstituted-triazoles | Synthesis of complex triazoles | researchgate.net |

| This compound, 4-Azidobenzoic acid functionalized Wang resin | Copper(II) sulfate (B86663) pentahydrate, L-ascorbic acid | Diaryltriazoles | Solid-phase synthesis of triazoles | |

| This compound, Sugar Azides | Copper-Azide Nanoparticle | Glycosylated Triazoles | Synthesis of bioactive molecules | researchgate.net |

| This compound, Ethyl [4-bromo-6-(hydroxymethyl)]pyridin-2-yl](phenyl)phosphinate | Not specified in abstract | Chiral phosphine precursor | Synthesis of chiral ligands for potential catalysis | dur.ac.uk |

Exploration in Chemical Biology and Bioorthogonal Chemistry

The fields of chemical biology and bioorthogonal chemistry utilize chemical tools to study and manipulate biological systems in their native environment. The terminal alkyne of this compound is a prime functional group for "click chemistry," a set of bioorthogonal reactions that are highly efficient and selective in biological media.

Derivatives of this compound have been explored for the creation of probes and labels for biomolecules. A patent describes the use of this compound in the synthesis of a derivative intended for the site-specific labeling of proteins containing unnatural amino acids like pyrroline-carboxy-lysine. google.com This approach allows for the introduction of various functionalities, such as fluorescent dyes or other reporter molecules, onto proteins for imaging and tracking studies. google.com

The compound has also been utilized in the synthesis of highly emissive europium complexes that function as organelle stains in live cell imaging. rsc.org These "EuroTracker Dyes" are designed to be cell-permeable and to localize within specific cellular compartments, enabling detailed microscopic studies of cellular structure and function. rsc.org

Furthermore, the triazole derivatives synthesized from this compound have shown potential as bioactive molecules. For example, it was used in the synthesis of a series of 4-substituted pyridine-3-sulfonamides which were investigated as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many types of cancer. mdpi.com Similarly, it was a reactant in the attempted synthesis of saccharin-triazole analogues aimed at inhibiting CA IX. researchgate.net These studies underscore the potential of this compound as a scaffold for the development of therapeutic agents.

In a different application, this compound was used as a substrate in a titanium-catalyzed regioselective cyclotrimerization reaction to form 1,3,5-substituted arenes. nih.govacs.org While not a direct application in chemical biology, the resulting substituted aromatic compounds can serve as building blocks for more complex biologically active molecules.

Table 2: Applications of this compound Derivatives in Chemical Biology

| Derivative/Application | Research Area | Purpose | Key Finding | Reference(s) |

|---|---|---|---|---|

| Protein labeling derivative | Bioorthogonal Chemistry | Site-specific modification of proteins | Enables attachment of probes to proteins containing unnatural amino acids. | google.com |

| EuroTracker Dyes | Live Cell Imaging | Staining of cellular organelles | Highly emissive europium complexes for fluorescence microscopy. | rsc.org |

| 4-Substituted Pyridine-3-Sulfonamides | Medicinal Chemistry | Inhibition of Carbonic Anhydrase IX | Potential as anticancer agents. | mdpi.com |

| Saccharin-triazole analogues | Medicinal Chemistry | Inhibition of Carbonic Anhydrase IX | Exploration of novel inhibitors for a cancer-related enzyme. | researchgate.net |

| 1,3,5-Substituted arenes | Synthetic Chemistry | Building blocks for complex molecules | Titanium-catalyzed synthesis of substituted aromatics. | nih.govacs.org |

| Triazole Glycosides | Bioorganic Chemistry | Synthesis of bioactive compounds | Reaction with sugar azides to form potentially bioactive glycosylated triazoles. | researchgate.net |

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of 1-ethynyl-4-methoxy-2-methylbenzene and its derivatives currently relies on established methods, but there is a significant opportunity to develop more sustainable and efficient catalytic systems. Future research should prioritize the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous reagents.

One promising area is the exploration of photocatalysis . Visible-light-mediated reactions, often employing organic dyes or semiconductor-based catalysts, can offer mild reaction conditions and high selectivity. Research into photocatalytic cross-coupling reactions could provide a greener alternative to traditional palladium-catalyzed Sonogashira couplings for the synthesis of aryl alkynes like this compound.

| Catalyst Type | Potential Advantages for Sustainable Synthesis |

| Photocatalysts | Mild reaction conditions, use of renewable energy (light), high selectivity. |

| Heterogeneous Catalysts | Easy separation and recyclability, reduced metal contamination in products, potential for continuous flow processes. tcichemicals.com |

| Earth-Abundant Metal Catalysts | Lower cost and toxicity compared to precious metals like palladium. |

Integration into Advanced Materials for Emerging Technologies

The rigid, linear structure imparted by the ethynyl (B1212043) group, combined with the electronic properties of the substituted benzene (B151609) ring, makes this compound an attractive monomer for the synthesis of advanced materials. Future investigations could focus on its incorporation into polymers and other functional materials for a range of technological applications.

Conducting polymers are a key area of interest. The polymerization of ethynyl-containing monomers can lead to conjugated polymers with interesting electronic and optical properties. By incorporating this compound into a polymer backbone, it may be possible to tune the material's conductivity, bandgap, and luminescence, making it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Another avenue is the development of porous organic frameworks (POFs) and metal-organic frameworks (MOFs) . The rigid nature of the this compound unit can be exploited to create highly ordered, porous materials with large surface areas. These materials have potential applications in gas storage and separation, catalysis, and chemical sensing.

Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. beilstein-journals.orgnih.gov The ethynyl group of this compound is an excellent handle for participating in a variety of MCRs.

Future research should explore the use of this compound in known MCRs, such as the A3 coupling (aldehyde-alkyne-amine) and the Ugi reaction , to generate libraries of novel, complex molecules with potential biological activity. nih.gov The substituents on the benzene ring (methoxy and methyl groups) can influence the reactivity and provide points for further functionalization, leading to a wide diversity of molecular scaffolds.

Cascade reactions , where a single synthetic operation triggers a series of intramolecular transformations, represent another exciting frontier. csic.es The ethynyl group can act as an initiation point for cyclization cascades, leading to the rapid construction of complex polycyclic and heterocyclic systems. For instance, an initial addition to the alkyne could be followed by an intramolecular cyclization onto the aromatic ring or a pre-installed functional group.

| Reaction Type | Potential for this compound |

| A3 Coupling | Synthesis of propargylamines. |

| Ugi Reaction | Generation of diverse peptide-like scaffolds. nih.gov |

| Huisgen Cycloaddition | Formation of triazole-containing compounds. |

| Cascade Cyclizations | Rapid assembly of complex polycyclic structures. csic.es |

Deeper Theoretical Insights into Structure-Reactivity Relationships

While experimental work is crucial, a deeper theoretical understanding of the structure-reactivity relationships of this compound can significantly guide future synthetic efforts. Computational chemistry can provide valuable insights into the electronic properties, reaction mechanisms, and potential reactivity of this molecule.

Density Functional Theory (DFT) calculations can be employed to model the transition states of various reactions involving the ethynyl group and the aromatic ring. This can help in predicting the regioselectivity and stereoselectivity of reactions, and in understanding the role of the methoxy (B1213986) and methyl substituents in modulating the reactivity. For example, theoretical studies can elucidate how these substituents influence the electron density of the alkyne and the aromatic ring, thereby affecting their susceptibility to electrophilic or nucleophilic attack.

Hammett analysis and other quantitative structure-activity relationship (QSAR) studies could also be applied to a series of related substituted ethynylbenzenes. This would allow for a systematic investigation of the electronic effects of different substituents on the reactivity of the alkyne, providing a predictive framework for designing new reactions and functional materials.

| Theoretical Method | Application to this compound |

| Density Functional Theory (DFT) | Modeling reaction mechanisms, predicting selectivity, understanding electronic structure. |

| Hammett Analysis | Quantifying the electronic influence of substituents on reactivity. |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of polymers and materials derived from the compound. |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethynyl-4-methoxy-2-methylbenzene in laboratory settings?

- Methodological Answer : A common approach involves alkyne coupling reactions. For example, cesium-mediated protocols (e.g., using alkynyl halides or organometallic reagents) under inert atmospheres, followed by purification via silica gel column chromatography with gradient elution (pentane:EtOAc systems). Reaction yields can vary (e.g., 55% in analogous syntheses), emphasizing the need for optimized stoichiometry and catalyst loading .

| Key Parameters | Example Values |

|---|---|

| Catalyst | Cesium salts, 4CzIPN photocatalyst |

| Solvent | Degassed CH₂Cl₂ |

| Purification | SiO₂ column, pentane:EtOAc gradients |

| Yield | 55% (reported in analogous reactions) |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE compliant with EU/OSHA standards:

- Respiratory protection : P95 (US) or P1 (EU) respirators for low exposures; OV/AG/P99 (US) or ABE1P3D (EU) for higher concentrations.

- Gloves : EN374-certified nitrile or neoprene gloves.

- Skin protection : Lab coats and closed-toe footwear.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and alkyne functionality.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.

- Chromatography : HPLC or GC-MS to assess purity (>97% as per industry standards).

- X-ray Diffraction (XRD) : For crystalline derivatives, resolve bond angles and stereochemistry .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data for this compound?

- Methodological Answer :

Cross-validate techniques : Compare NMR, IR, and MS data to identify inconsistencies (e.g., unexpected peaks suggest impurities).

Reproduce synthesis : Ensure reaction conditions (e.g., inert atmosphere, stoichiometry) are consistent.

Computational validation : Use DFT calculations (e.g., Gaussian or ORCA) to predict NMR chemical shifts or IR spectra, aligning with experimental data .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states for alkyne-azide cycloadditions or Sonogashira couplings.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- PubChem/ECHA databases : Leverage structural analogs (e.g., ethynylbenzene derivatives) to infer reactivity trends .

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodological Answer :

- Parameter screening : Vary catalysts (e.g., Pd/Cu vs. Cs₂CO₃), solvents (polar vs. nonpolar), and temperatures.

- Design of Experiments (DoE) : Use factorial designs to identify critical variables.

- In-line analytics : Monitor reactions via FTIR or Raman spectroscopy for real-time adjustments .

Data Contradiction Analysis

Q. How should conflicting toxicity data for this compound be resolved?

- Methodological Answer :

- Standardized assays : Re-evaluate using OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents).

- Biomarker identification : Use LC-MS/MS to quantify metabolites in in vitro models (e.g., hepatocytes).

- Literature meta-analysis : Compare results across peer-reviewed studies to identify methodological outliers .

Tables for Key Parameters

| Analytical Technique | Critical Parameters | Expected Outcomes |

|---|---|---|

| ¹H NMR | Deuterated solvent (CDCl₃), 400 MHz | Alkyne proton (δ 2.5–3.5 ppm) |

| HRMS | ESI+ mode, m/z resolution <5 ppm | Molecular ion [M+H]⁺ confirmation |

| HPLC | C18 column, acetonitrile:H₂O gradient | Purity >95%, retention time consistency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。